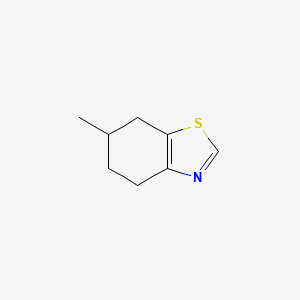

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

描述

属性

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-2-3-7-8(4-6)10-5-9-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAVKXRNTRCRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methyl cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反应分析

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding amine or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is C8H10N2S, with a molecular weight of approximately 166.24 g/mol. Its structure features a benzothiazole moiety that contributes to its diverse chemical reactivity and biological activities.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

- Antimicrobial Properties : Research has indicated that 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Studies have shown that derivatives of this compound possess significant cytotoxic effects against multiple cancer cell lines. The mechanism may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation.

Medicine

- Therapeutic Applications : The compound is being explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders. Its ability to modulate signaling pathways and inhibit specific enzymes suggests it could be effective in drug development .

Industry

- Dyes and Pigments : In industrial applications, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is utilized in the production of dyes and pigments due to its stable chemical properties and vibrant colors.

Neuroprotection

In models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), compounds based on this structure have shown promise in maintaining mitochondrial function and reducing apoptosis in neuronal cells. This indicates potential for developing neuroprotective therapies.

Antitumor Activity

Research on modified benzothiazoles has demonstrated significant cytotoxic effects against various cancer cell lines. For example:

作用机制

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes.

相似化合物的比较

Similar Compounds

- 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

生物活性

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has a unique structural configuration that contributes to its biological activity. The compound features a benzothiazole moiety which is known for its versatile pharmacological properties. Its molecular formula is with a molecular weight of approximately 166.24 g/mol.

Antimicrobial Activity

Research indicates that 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole exhibits promising antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Streptococcus pneumoniae | 0.03 μg/mL |

| Escherichia coli | <2.3 × 10⁻¹¹ (FoR) |

These findings suggest that the compound may inhibit bacterial growth effectively while demonstrating low resistance rates against tested strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential . Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma). In particular:

- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest at specific concentrations (1-4 μM) similar to established chemotherapeutic agents .

- Cell Viability Assays : Western blot analyses have indicated that these compounds can modulate apoptotic pathways by influencing protein expressions associated with cell survival and death .

The biological activity of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in key biological pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.

- Reactive Oxygen Species (ROS) Reduction : Some studies suggest that derivatives can reduce ROS production in neuronal models, indicating neuroprotective properties .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection : In models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), compounds based on this structure have shown promise in maintaining mitochondrial function and reducing apoptosis in neuronal cells .

- Antitumor Activity : Research on modified benzothiazoles has demonstrated significant cytotoxic effects against multiple cancer cell lines, supporting further exploration into their use as anticancer agents .

常见问题

Q. Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 292.5°C (760 mmHg) | |

| Density | 1.133 g/cm³ | |

| Refractive Index | 1.546 |

Advanced: How can contradictions in structural assignments during synthesis be resolved?

Answer:

Misassignments often arise from stereochemical ambiguity or isomeric byproducts. For example, a study initially misidentified a benzoylated pyrrolidine as a 2-phenyl-4,5,6,7-tetrahydro-1,3-oxazepine due to overlapping NMR signals . Resolution Strategies :

- Comparative Synthesis : Prepare reference compounds (e.g., benzoylated pyrrolidine) to match spectral data.

- DFT Calculations : Predict NMR chemical shifts to validate experimental data.

- Single-Crystal Analysis : Use SHELXD for structure solution to unambiguously assign stereochemistry .

Advanced: What computational approaches predict the bioactivity of derivatives targeting neurological pathways?

Answer:

Derivatives like P2X7 antagonists (e.g., 6-methyl-triazolo-pyridines) are evaluated via:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to P2X7 receptors .

- MD Simulations : GROMACS to analyze ligand-receptor stability over 100-ns trajectories.

Case Study : A preclinical candidate showed IC₅₀ = 12 nM in vitro but required formulation adjustments (e.g., PEGylation) to improve in vivo bioavailability .

Advanced: How are impurities profiled in pharmaceutical derivatives of this compound?

Answer:

Impurities in drugs like Pramipexole are characterized using:

- HPLC-MS/MS : Detect trace impurities (e.g., (6R)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine) at ≤0.1% levels .

- Chiral Chromatography : Resolve enantiomers (e.g., (6S) vs. (6R) isomers) using Chiralpak AD-H columns .

Table 2: Common Impurities

| Impurity Name | CAS No. | Source |

|---|---|---|

| (6S)-N,N1-dipropyl derivative | 1246815-83-7 | |

| N-[(6S)-2-amino...propanamide | 106006-84-2 |

Advanced: What crystallographic best practices ensure accurate refinement of derivatives?

Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Apply TWIN/BASF commands for twinned crystals .

- Validation : Check Rint (<5%) and Flack parameter (|x| < 0.1) for chiral centers .

Advanced: How are conflicting bioactivity data between in vitro and in vivo studies reconciled?

Answer:

Discrepancies often stem from metabolic instability or off-target effects. Mitigation Steps :

- Metabolite Screening : LC-MS identifies major metabolites (e.g., hydroxylation at the 4-position).

- PK/PD Modeling : Phoenix WinNonlin correlates exposure (AUC) with efficacy.

Example : A derivative with poor aqueous solubility showed artifactual in vitro activity but required nanoformulation for in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。